molecular formula C20H20N2O3S B11330391 2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B11330391
M. Wt: 368.5 g/mol
InChI Key: ZANXFPILTYSCOP-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate halogenated intermediate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the chromene derivative and an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its chromene core.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    2-oxo-N-[2-(pyrrolidin-1-yl)-2-(phenyl)ethyl]-2H-chromene-3-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-oxo-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]-2H-chromene-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-oxo-N-[2-(pyrrolidin-1-yl)-2-(pyridin-2-yl)ethyl]-2H-chromene-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its combination of the chromene core, pyrrolidine ring, and thiophene ring, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-3-carboxamide

InChI

InChI=1S/C20H20N2O3S/c23-19(15-12-14-6-1-2-7-17(14)25-20(15)24)21-13-16(18-8-5-11-26-18)22-9-3-4-10-22/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,21,23)

InChI Key

ZANXFPILTYSCOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4

Origin of Product

United States

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